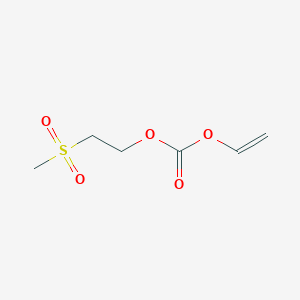
Ethenyl 2-(methanesulfonyl)ethyl carbonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethenyl 2-(methanesulfonyl)ethyl carbonate is a chemical compound with a unique structure that combines an ethenyl group with a methanesulfonyl group and an ethyl carbonate group
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction conditions often require a controlled temperature and an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods
Industrial production of Ethenyl 2-(methanesulfonyl)ethyl carbonate may involve large-scale batch reactors where the reactants are combined under optimized conditions to maximize yield and purity. The process may include steps such as distillation and recrystallization to purify the final product .
Chemical Reactions Analysis
Types of Reactions
Ethenyl 2-(methanesulfonyl)ethyl carbonate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the methanesulfonyl group to a methyl group.
Substitution: The ethenyl group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reactions typically require specific conditions, such as controlled temperatures and pH levels .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while substitution reactions can produce a variety of ethenyl derivatives .
Scientific Research Applications
Ethenyl 2-(methanesulfonyl)ethyl carbonate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound can be used in biochemical assays to study enzyme interactions and protein modifications.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties
Mechanism of Action
The mechanism of action of Ethenyl 2-(methanesulfonyl)ethyl carbonate involves its ability to interact with various molecular targets. The methanesulfonyl group can act as an electrophile, reacting with nucleophiles in biological systems. This interaction can lead to modifications of proteins and other biomolecules, affecting their function and activity .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include:
Vinyl chloride: Used in the production of polyvinyl chloride (PVC).
Vinyl acetate: Used in the production of polyvinyl acetate (PVAc).
2-(Methanesulfonyl)ethyl succinimidyl carbonate: Used as a protein crosslinker and in biochemical assays .
Uniqueness
Ethenyl 2-(methanesulfonyl)ethyl carbonate is unique due to its combination of functional groups, which provides it with distinct reactivity and applications. Its ability to undergo various chemical reactions and its potential use in multiple fields make it a valuable compound for research and industrial purposes .
Properties
CAS No. |
402849-60-9 |
|---|---|
Molecular Formula |
C6H10O5S |
Molecular Weight |
194.21 g/mol |
IUPAC Name |
ethenyl 2-methylsulfonylethyl carbonate |
InChI |
InChI=1S/C6H10O5S/c1-3-10-6(7)11-4-5-12(2,8)9/h3H,1,4-5H2,2H3 |
InChI Key |
JULQEZZURTVPLZ-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)CCOC(=O)OC=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[Sulfanediyldi(4,1-phenylene)]bis(diphenylsulfanium) diiodide](/img/structure/B14244935.png)
![6,8-Bis[(3-phosphanylpropyl)sulfanyl]octanoic acid](/img/structure/B14244939.png)
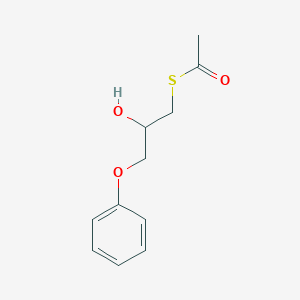
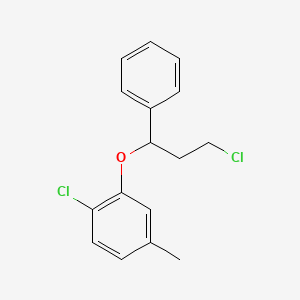
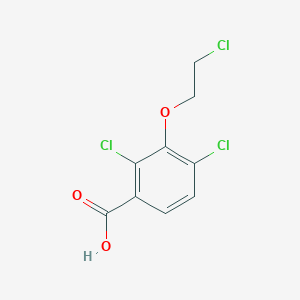
![2H,7H-[1,4]Dioxepino[2,3-c]pyrrole, 3,4-dihydro-7-propyl-](/img/structure/B14244964.png)
![N-Benzyl-O-[2-(5-methyl-2-phenyl-1,3-oxazol-4-yl)ethyl]-L-tyrosine](/img/structure/B14244972.png)
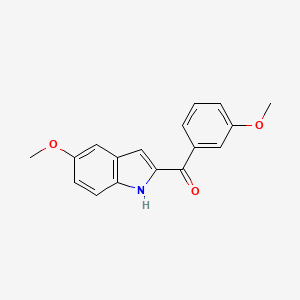
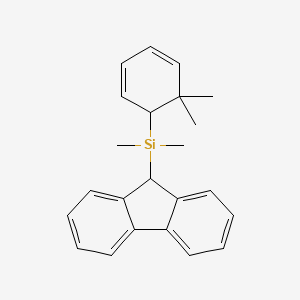
![4-Methyl-N-[(naphthalen-1-yl)methylidene]benzene-1-sulfinamide](/img/structure/B14244997.png)
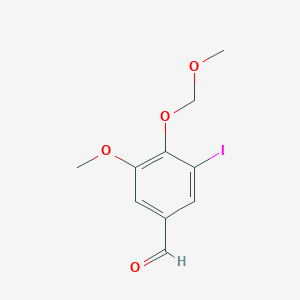
![acetic acid;[(1S,3S)-2,2-difluoro-3-(hydroxymethyl)cyclopropyl]methanol](/img/structure/B14245003.png)
![6-Decyl-2-[4-(heptyloxy)phenyl]-1,3-benzothiazole](/img/structure/B14245008.png)

